molecular formula C20H24N2O7 B11947129 Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate CAS No. 83544-57-4

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate

Cat. No.: B11947129
CAS No.: 83544-57-4
M. Wt: 404.4 g/mol
InChI Key: GJDFIDBSNRVSFL-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate is a specialized malonic ester derivative designed for advanced organic synthesis. This compound is structurally based on the Diethyl acetamidomalonate (DEAM) scaffold, a well-established building block for constructing racemates of both natural and unnatural α-amino acids . The molecule features a phthalimide-protected aminopropyl side chain, introduced at the reactive methylene bridge, which serves as a masked primary amine for further functionalization. The core value of this reagent lies in its role in multi-step synthetic routes. Researchers can utilize the malonic ester moiety for alkylation or other C-C bond-forming reactions, followed by simultaneous hydrolysis of the ester groups, decarboxylation, and deprotection of the phthalimide group to yield novel amino acid derivatives . This makes it particularly valuable for producing amino acids with complex side chains, such as those with terminal amine functionalities spaced by a propyl linker, which are of interest in medicinal chemistry and drug design. The protective group strategy incorporated into its structure allows for sequential and orthogonal deprotection, enabling the synthesis of highly functionalized target molecules. As such, this compound is an essential intermediate for researchers working in areas including pharmaceutical development, peptidomimetics, and the creation of chemical biology probes. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

83544-57-4

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)propyl]propanedioate

InChI

InChI=1S/C20H24N2O7/c1-4-28-18(26)20(21-13(3)23,19(27)29-5-2)11-8-12-22-16(24)14-9-6-7-10-15(14)17(22)25/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,21,23)

InChI Key

GJDFIDBSNRVSFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Halogenation of Diethyl Malonate

Optimized Industrial-Scale Synthesis

Source highlights a scalable route suitable for industrial production:

Reaction Sequence

  • Step 1 : 1,4-Addition of diethyl 2-acetamidomalonate to acrolein (organic base catalyst, ethanol solvent, 50°C).

  • Step 2 : Condensation with phthalimide hydrazine (HCl catalyst, 60°C).

Process Advantages

  • Mild conditions : Avoids extreme temperatures or pressures.

  • Safety : Non-hazardous solvents (e.g., ethanol) and stable intermediates.

  • Purity : Final product purity >98% (melting point 139–140°C).

Comparative Analysis of Methodologies

Method Halogenation Acetylation Alkylation
Key Reagent Cl₂/Br₂Acetyl chlorideAcrolein
Catalyst NoneTriethylamineDBU/Acetic acid
Temperature Range 0–25°C20–25°C50–60°C
Yield 75–85%90–95%85–90%
Scalability ModerateHighHigh

Challenges and Mitigation Strategies

Side Reactions

  • Dihalogenation : Controlled halogen stoichiometry reduces dihalo byproducts.

  • Oxidation : Use of inert atmospheres prevents undesired oxidation of intermediates.

Purification

  • Crystallization : Ethanol/water mixtures effectively purify final products.

  • Chromatography : Silica gel chromatography resolves closely related impurities .

Chemical Reactions Analysis

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: Nucleophilic substitution reactions are common, where the malonate ester groups can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with primary amines to form imides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations in Malonate Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate Phthalimide propyl, acetamido C₁₉H₂₄N₂O₇ 392.41 Enzyme substrate studies (PLE), asymmetric synthesis
Dimethyl 2-(2-bromobenzyl)-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate Phthalimide propyl, 2-bromobenzyl C₂₄H₂₃BrN₂O₆ 523.36 Palladium-catalyzed C(sp³)-H arylation; NMR data (δ 7.85–1.65 ppm) reported
Diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-2-methylmalonate Phthalimide methyl, methyl C₁₇H₁₉NO₇ 349.34 Homology modeling and docking studies with PLE; substrate promiscuity analysis
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate 3-Oxo-3-phenylpropyl, acetamido C₁₈H₂₃NO₆ 349.38 Intermediate in pharmaceutical synthesis; commercial availability (Parchem Chemicals)
Diethyl 2-acetamido-2-(3-cyanopropyl)malonate 3-Cyanopropyl, acetamido C₁₃H₂₀N₂O₅ 284.31 High PSA (105.49 Ų) suggests polar interactions; potential CNS drug candidate
Diethyl 2-acetamido-2-(3-bromo-2-oxopropyl)malonate 3-Bromo-2-oxopropyl, acetamido C₁₂H₁₈BrNO₆ 352.18 Reactive intermediate for alkylation/bioisosteric replacement

Key Structural and Functional Differences

  • Phthalimide vs. Aryl/Alkyl Substituents :

    • The phthalimide group in the parent compound enhances planar rigidity and hydrogen-bond acceptor capacity , critical for enzyme interactions (e.g., PLE) . In contrast, analogs like Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate feature a keto-phenyl group , favoring electrophilic reactivity and conjugation with aromatic systems.
    • Brominated derivatives (e.g., Dimethyl 2-(2-bromobenzyl)-...malonate ) exhibit enhanced cross-coupling reactivity in Pd-catalyzed reactions due to the C-Br bond.
  • Impact of Substituent Length and Polarity: The 3-cyanopropyl group in Diethyl 2-acetamido-2-(3-cyanopropyl)malonate increases polarity (PSA = 105.49 Ų), improving aqueous solubility compared to the hydrophobic phthalimide analog. 3-Bromo-2-oxopropyl substituents introduce both electrophilic (bromine) and hydrogen-bonding (carbonyl) sites, enabling dual reactivity in nucleophilic substitutions.

Biological Activity

Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an isoindolinone structure with malonate and acetamido functionalities, which may enhance its interaction with biological targets. The following sections will delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O6C_{19}H_{24}N_{2}O_{6}, with a molecular weight of approximately 364.41 g/mol. The compound features a malonate moiety, an acetamido group, and an isoindolinone derivative, contributing to its diverse biological activities.

Structural Features

FeatureDescription
Isoindolinone Core Facilitates interaction with biological targets
Malonate Moiety Enhances solubility and reactivity
Acetamido Group Capable of forming hydrogen bonds

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. Isoindolinone derivatives have been reported to possess antimalarial, antibacterial, and antifungal properties. For instance:

  • Antibacterial Activity : Compounds similar to this derivative have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Preliminary studies suggest potential efficacy against fungi such as Candida albicans.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The acetamido group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Protein Binding : The planar structure of the isoindolinone facilitates binding to various proteins, altering their function.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Isoindolinone Intermediate : This step often requires specific catalysts and solvents to ensure high yield.
  • Reaction with Malonate : The isoindolinone intermediate is reacted with diethyl malonate under controlled conditions.
  • Formation of Acetamido Group : The final product incorporates the acetamido functionality through a subsequent reaction.

Synthetic Route Overview

StepDescription
Step 1 Synthesis of isoindolinone derivative
Step 2 Reaction with diethyl malonate
Step 3 Incorporation of acetamido group

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoindolinone derivatives, including this compound. Results indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Study on Enzyme Interaction

Another research article focused on the interaction between this compound and specific enzymes involved in metabolic pathways. It was found that this compound effectively inhibited the activity of certain kinases, suggesting potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, often involving palladium-catalyzed C(sp³)-H arylation or nucleophilic substitution. For example, intermediates like N-(3-bromopropyl)phthalimide are coupled with malonate derivatives under controlled conditions (e.g., Pd(0) catalysis, 71% yield) . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Purification typically employs flash chromatography with gradients like petroleum ether/EtOAc .
  • Data Considerations : Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR (e.g., δ 3.67 ppm for phthalimide protons) .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Key 1^1H NMR signals include resonances for the phthalimide moiety (δ 7.85–7.69 ppm), acetamido protons (δ 3.46 ppm), and malonate ethyl groups (δ 3.70 ppm) .
  • X-ray Crystallography : Use programs like SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids . Hydrogen-bonding patterns can be analyzed via graph-set theory to resolve supramolecular interactions .
    • Contradictions : Discrepancies between crystallographic and NMR data (e.g., conformational flexibility in solution vs. solid state) require validation through temperature-dependent NMR or DFT calculations.

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s role in asymmetric catalysis or enzyme-substrate interactions?

  • Methodology : The compound’s malonate core and phthalimide group enable participation in chiral induction. For example, homology modeling and molecular docking (e.g., with pig liver esterase) reveal steric and electronic interactions at the enzyme’s active site. Key residues (e.g., Ser203, His466) stabilize the substrate via hydrogen bonding .
  • Data Analysis : Compare catalytic efficiency (kcat/KMk_{cat}/K_M) across isoenzymes or mutants to identify structural determinants of stereoselectivity .

Q. How can computational tools predict the compound’s reactivity or supramolecular assembly in crystal structures?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Crystal Packing Analysis : Use Mercury or WinGX to analyze intermolecular interactions (e.g., C–H···O bonds) .
    • Contradictions : Discrepancies between predicted and experimental crystal structures (e.g., torsional angles) may arise from overlooked weak interactions (e.g., π-stacking).

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. inert behavior)?

  • Methodology :

  • Bioactivity Profiling : Test against Gram-positive/negative bacteria (MIC assays) and validate via dose-response curves.
  • SAR Studies : Modify substituents (e.g., replacing phthalimide with dithiooxoisoindolin) to assess impact on activity .
    • Data Interpretation : Conflicting results may stem from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Use HPLC (>95% purity) and LC-MS for quality control .

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